2,4-dichloro-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide
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Overview
Description
2,4-dichloro-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides It features a benzene ring substituted with two chlorine atoms at the 2 and 4 positions, an amide group, and a thiophene ring attached via a hydroxyethyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dichlorobenzoic acid and 2-thiophenemethanol.
Amide Formation: The 2,4-dichlorobenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2) under reflux conditions.
Nucleophilic Substitution: The acid chloride is then reacted with 2-thiophenemethanol in the presence of a base such as triethylamine (TEA) to form the amide bond, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for the amide formation step and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atoms on the benzene ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux.
Substitution: Nucleophiles in the presence of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF).
Major Products
Oxidation: 2,4-dichloro-N-(2-oxo-2-(thiophen-2-yl)ethyl)benzamide.
Reduction: 2,4-dichloro-N-(2-amino-2-(thiophen-2-yl)ethyl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2,4-dichloro-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.
Materials Science: It can be utilized in the synthesis of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary based on the biological context and the specific modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
2,4-dichloro-N-(2-hydroxyethyl)benzamide: Lacks the thiophene ring, which may affect its biological activity and chemical properties.
2,4-dichloro-N-(2-hydroxy-2-phenylethyl)benzamide: Contains a phenyl group instead of a thiophene ring, which could influence its interaction with biological targets.
Uniqueness
The presence of the thiophene ring in 2,4-dichloro-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide distinguishes it from other similar compounds. Thiophene rings are known for their electron-rich nature and ability to participate in π-π interactions, which can enhance the compound’s binding affinity to certain biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2,4-dichloro-N-(2-hydroxy-2-thiophen-2-ylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO2S/c14-8-3-4-9(10(15)6-8)13(18)16-7-11(17)12-2-1-5-19-12/h1-6,11,17H,7H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUXGBMIBJPXQAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CNC(=O)C2=C(C=C(C=C2)Cl)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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